molecular formula C7H4ClFN2 B566943 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile CAS No. 1227572-25-9

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Cat. No. B566943
CAS RN: 1227572-25-9
M. Wt: 170.571
InChI Key: LHNIARQWANVJKF-UHFFFAOYSA-N
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Description

“2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1227572-25-9 . Its molecular weight is 170.57 and its IUPAC name is (5-chloro-3-fluoro-2-pyridinyl)acetonitrile . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It can exist in either a liquid or solid form . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Drug Development and Chemotherapy Enhancement

  • Fluoropyrimidines in Cancer Therapy : Fluoropyrimidines, notably 5-fluorouracil (5-FU), are cornerstone treatments for various solid tumors. Research has focused on enhancing 5-FU's cytotoxicity and therapeutic effectiveness, with studies delving into its metabolic pathways to understand efficacy and toxicity (Malet-Martino & Martino, 2002). The development of prodrugs like capecitabine, UFT, and S-1 aims to improve treatment outcomes and reduce toxicity, potentially offering a framework for the development and application of compounds like "2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile" in oncology.

Analytical and Material Science Applications

  • NMR Studies on Fluorinated Compounds : Research on fluorinated graphite intercalation compounds (FGICs) using NMR provides insight into the dynamics, structure, and bonding of fluorinated materials. The absence of charge transfer and the van der Waals character of guest-host interactions highlight the potential of fluorinated compounds in material science, including "2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile" (Panich, 1993).

Mechanisms of Action and Biochemical Research

  • Metallation of π-Deficient Heteroaromatic Compounds : The study of the metallation of π-deficient heterocyclic compounds, including fluoropyridines, underscores the chemical reactivity and applications of fluorinated heteroaromatics in synthetic chemistry. This research provides a foundation for understanding the chemical behavior of "2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile" in various reactions and its potential utility in synthesizing novel compounds (Marsais & Quéguiner, 1983).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 , indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIARQWANVJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729044
Record name (5-Chloro-3-fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227572-25-9
Record name (5-Chloro-3-fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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